
2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE is an organic compound that features a cyclohexanone ring bonded to a nicotinoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE typically involves the reaction of cyclohexanone with nicotinic acid or its derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where cyclohexanone reacts with nicotinoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nicotinoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE involves its interaction with specific molecular targets. The nicotinoyl group can interact with nicotinic acetylcholine receptors, influencing neurotransmission. Additionally, the compound’s ketone group can participate in various biochemical pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Cyclohexanone: A simpler ketone with similar reactivity but lacking the nicotinoyl group.
Nicotinic Acid: Shares the nicotinoyl group but lacks the cyclohexanone ring.
2-Cyclohexen-1-one: Similar in structure but with a double bond in the cyclohexane ring.
Uniqueness: 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE is unique due to the combination of the cyclohexanone ring and the nicotinoyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-(pyridine-3-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H13NO2/c14-11-6-2-1-5-10(11)12(15)9-4-3-7-13-8-9/h3-4,7-8,10H,1-2,5-6H2 |
Clé InChI |
PIUVCKCIXRKVBO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



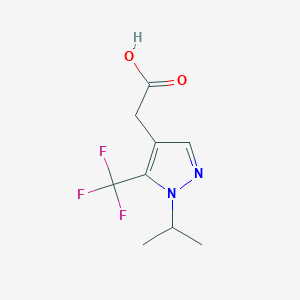
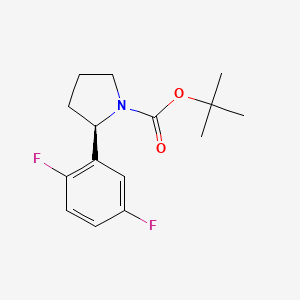
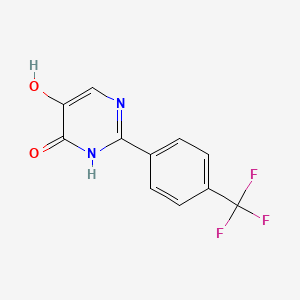




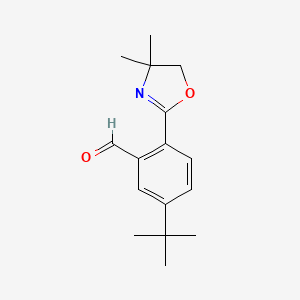

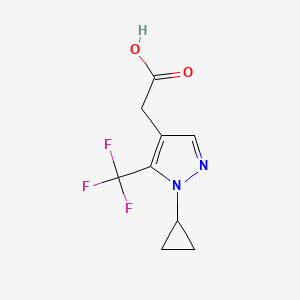

![10-Bromo-2-iodo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine](/img/structure/B8737358.png)
![2-[Cyanomethyl-(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetonitrile](/img/structure/B8737363.png)
